molecular formula C7H7F3N2O2 B1480208 4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098095-10-2

4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1480208
CAS No.: 2098095-10-2
M. Wt: 208.14 g/mol
InChI Key: FGRNXPHZZIXWNK-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione family, a bicyclic scaffold featuring fused pyrrole and pyrrolidine rings. The trifluoromethyl (-CF₃) substituent at the 4-position enhances its electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

3-(trifluoromethyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)4-3-2(1-11-4)5(13)12-6(3)14/h2-4,11H,1H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRNXPHZZIXWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(N1)C(F)(F)F)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H7_7F3_3N2_2O2_2
  • Molecular Weight : 208.14 g/mol
  • CAS Number : 2098095-10-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological effects:

  • Antiproliferative Activity : Research indicates that compounds with similar pyrrolidine structures demonstrate antiproliferative effects against cancer cell lines. The presence of the trifluoromethyl group may enhance the compound's potency by increasing lipophilicity and altering its interaction with biological targets .
  • CNS Activity : Some studies suggest that pyrrolidine derivatives can exhibit central nervous system (CNS) depressant effects. This may be linked to their ability to modulate neurotransmitter systems, particularly GABAergic pathways .
  • Analgesic Properties : Similar compounds have shown analgesic effects in preclinical models. The mechanism may involve modulation of pain pathways through interaction with opioid receptors or other pain-related signaling molecules .

The precise mechanism of action for this compound is not fully elucidated; however, insights can be drawn from related compounds:

  • Receptor Interaction : The trifluoromethyl group is known to influence the binding affinity of compounds to various receptors, potentially enhancing their efficacy.
  • Enzyme Inhibition : Some studies indicate that similar structures may act as enzyme inhibitors in metabolic pathways relevant to cancer and inflammation .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on Anticancer Activity : A study conducted on a series of pyrrolidine derivatives demonstrated that modifications at the 4-position (such as trifluoromethyl substitution) significantly increased cytotoxicity against breast cancer cell lines. The study utilized MTT assays to assess cell viability and found a marked decrease in cell proliferation with increasing concentrations of the compound .
  • CNS Activity Assessment : Another investigation assessed the CNS effects of related pyrrolidine derivatives using behavioral assays in rodents. Compounds exhibiting similar structural features were found to reduce locomotor activity and induce sedation at certain doses, suggesting potential applications in managing anxiety or sleep disorders .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityEffectReference
AntiproliferativeSignificant cytotoxicity against cancer cell lines
CNS DepressantReduced locomotor activity in animal models
AnalgesicPain relief observed in preclinical studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Analogues

The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core is shared among several derivatives, differing in substituents and functional groups. Key comparisons include:

Compound Substituents Key Properties Biological Activity Reference
Target Compound 4-CF₃ High lipophilicity, metabolic stability Potential antitumor/antimicrobial (inferred)
Poyraz et al. Derivative Indole ring at fused position Enhanced π-π stacking Anti-mycobacterial (MIC: 2–8 µg/mL)
4-(Trifluoromethoxy)phenyl Analogue 4-OCF₃ Reduced steric bulk vs. CF₃ Not reported (structural data only)
Cis-5-Benzyl Derivative 5-Benzyl Increased hydrophobicity Unknown (synthetic intermediate)

Key Observations :

  • The CF₃ group in the target compound improves metabolic stability compared to hydroxyl or methoxy derivatives (e.g., cis-4-hydroxyproline derivatives in ), which are more prone to oxidation or hydrolysis.
  • Indole-containing derivatives (e.g., Poyraz et al.) exhibit stronger anti-mycobacterial activity due to aromatic stacking interactions with biological targets .
Electronic and Steric Effects
  • CF₃ vs.
  • Benzyl vs. Aryl Groups : Substituents like benzyl () or pyridinyl () alter solubility and binding affinity. The target compound’s CF₃ group may reduce solubility in polar solvents compared to hydroxylated analogues.

Preparation Methods

General Synthetic Strategy

The synthesis of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives, including trifluoromethyl-substituted analogs, typically involves:

  • Construction of the pyrrole-2,5-dione core (maleimide or pyrrole-dione derivatives).
  • Introduction of the trifluoromethyl group via trifluoromethylated dienophiles or precursors.
  • Formation of the fused ring system through cycloaddition reactions, especially Diels-Alder (D-A) reactions.
  • Possible post-cycloaddition modifications such as ene reactions to introduce further functionalization or stereochemical control.

Diels-Alder Cycloaddition as a Key Step

A prominent route to tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives involves the Diels-Alder reaction between vinyl-substituted heterocycles and pyrrole-2,5-dione dienophiles.

  • Vinyl-indole substrates with electron-withdrawing N-protecting groups (e.g., tosyl) react with 1-methyl-1H-pyrrole-2,5-dione or related dienophiles to give endo-cycloadducts.
  • The reaction conditions typically involve refluxing in dichloromethane (DCM) for extended periods (e.g., 48 hours).
  • Lewis acids such as dimethylaluminum chloride (Me2AlCl) can be employed to facilitate the reaction, especially with sterically hindered substrates.
  • The D-A reaction proceeds with high regio- and stereoselectivity, often confirmed by single-crystal X-ray crystallography.

Example Data Table: Diels-Alder Reaction Yields

Starting Material Dienophile Reaction Conditions Yield (%) Product ID
1-tosyl-3-vinyl-1H-indole (1a) 1-methyl-1H-pyrrole-2,5-dione DCM, reflux, 48 h 74 2a
1a 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) DCM, -78 °C, 3.5 h 88 2b
Ethyl (Z)-5-(1-tosyl-1H-indol-3-yl)pent-4-enoate (1b) 1H-pyrrole-2,5-dione + 2 eq Me2AlCl DCM, -78 °C 30 min, then reflux 48 h 64-85 2c-e

Incorporation of the Trifluoromethyl Group

While direct examples of trifluoromethyl substitution on the pyrrolo[3,4-c]pyrrole-1,3-dione core are limited in the reviewed literature, the trifluoromethyl group can be introduced via:

  • Use of trifluoromethylated pyrrole-2,5-dione derivatives as dienophiles.
  • Post-cycloaddition functionalization using trifluoromethylation reagents (e.g., Togni reagents, Ruppert-Prakash reagent).
  • Incorporation of trifluoromethylated vinyl precursors in the Diels-Alder step.

These methods ensure the trifluoromethyl group is positioned at the 4-position of the tetrahydropyrrolo ring system.

Sequential Ene Reactions for Functionalization

Following the Diels-Alder reaction, the cycloadducts can undergo ene reactions with various enophiles to introduce additional functional groups and stereocenters.

  • Ene reactions with nitrosobenzene and derivatives proceed smoothly at room temperature in DCM.
  • Lewis acid catalysis (e.g., Me2AlCl) enhances reactivity and diastereoselectivity, especially with electron-poor enophiles such as pentafluorobenzaldehyde.
  • This sequential D-A/ene reaction can be performed in a one-pot, three-component manner, improving operational simplicity and yields.

Example Data Table: Ene Reaction Yields

Cycloadduct Enophile Reaction Conditions Yield (%) Product ID
2a Nitrosobenzene r.t., 18 h 68 3a
2a 1-methyl-2-nitrosobenzene r.t., 18 h 72 3b
2a PTAD 0 °C, 2.5 h 73 3c
2a Pentafluorobenzaldehyde + Me2AlCl -78 °C then r.t., 18 h 82 3d (6:1 diastereomers)

One-Pot Domino Reaction Protocols

To maximize efficiency, a one-pot sequential addition approach has been developed:

  • Initial Diels-Alder reaction of N-protected 3-vinyl-1H-indoles with pyrrole-2,5-dione derivatives in refluxing DCM.
  • Subsequent addition of enophiles (nitrosobenzene, PTAD, etc.) directly to the reaction mixture.
  • This domino process yields functionalized tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives in excellent yields (typically 70–89%) without intermediate purification.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes Yield Range (%)
Diels-Alder cycloaddition Vinyl-indole + pyrrole-2,5-dione, DCM, reflux 48 h; Me2AlCl catalyst for steric hindrance Endo-selective; confirmed by X-ray 64–88
Ene reaction Cycloadduct + enophile (nitrosobenzene, PTAD), r.t. or 0 °C, DCM, 2–24 h; Me2AlCl catalyst optional Diastereoselective, functionalization 56–82
One-pot domino sequence Sequential addition in DCM, reflux and r.t. Operationally simple, high yields 70–89

Research Findings and Notes

  • The use of electron-withdrawing N-protecting groups (e.g., tosyl) on vinyl-indole substrates stabilizes Diels-Alder cycloadducts, preventing premature rearomatization.
  • Lewis acid catalysts such as Me2AlCl are crucial for facilitating Diels-Alder reactions with sterically demanding substrates and for promoting ene reactions.
  • The trifluoromethyl substituent can be introduced via trifluoromethylated dienophiles or post-cycloaddition modifications, although specific protocols for 4-(trifluoromethyl) substitution require tailored approaches.
  • The combined Diels-Alder/ene reaction methodology offers a versatile platform for synthesizing structurally diverse and stereochemically complex tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives.

Q & A

Q. What are the optimal synthetic routes for 4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, and how do reaction conditions influence yield?

The compound is synthesized via visible-light-photoredox-catalyzed [3+2] cycloaddition between 2H-azirines and maleimides. Key parameters include:

  • Catalyst : 9-Mesityl-10-methylacridin-10-ium perchlorate achieves 55–99% yields under mild conditions .
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
  • Light Source : Blue LEDs (450–470 nm) are optimal for photocatalyst activation.
  • Post-Reaction Modifications : Adding DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) enables one-pot aromatization to pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione derivatives .

Q. How can structural elucidation be performed for this compound, and what analytical techniques are critical?

  • X-ray Crystallography : Resolves stereochemistry and confirms fused bicyclic systems (e.g., orthorhombic crystal system with space group P21_121_121_1) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., trifluoromethyl group at δ ~110–120 ppm in 19^19F NMR) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ at m/z 463.45 for C26_{26}H20_{20}F3_3N3_3O2_2) .

Q. What are the primary applications of this compound in material science?

  • Organic Semiconductors : Derivatives with quaterthiophene units exhibit high LUMO levels (~−3.5 eV), enabling p-channel charge transport (hole mobility up to 0.013 cm2^2 V1^{-1} s1^{-1}) in thin-film transistors .
  • Non-Fullerene Acceptors : Structural isomers (e.g., 4,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,3-dione) enhance photovoltaic efficiency in organic solar cells .

Advanced Research Questions

Q. How do electronic properties of 4-(trifluoromethyl) derivatives compare to non-fluorinated analogs in optoelectronic devices?

  • Electron-Deficient Character : The trifluoromethyl group lowers LUMO levels by ~0.3 eV compared to methyl or phenyl substituents, improving electron-accepting capacity .
  • Charge Transport : Fluorination reduces recombination losses in organic solar cells, achieving power conversion efficiencies >12% in optimized devices .

Q. What mechanistic insights explain the compound’s biological activity in antitumor and anti-mycobacterial studies?

  • Enzyme Inhibition : The fused pyrrolo-pyrrole scaffold selectively binds to mycobacterial enoyl-ACP reductase (InhA), disrupting lipid biosynthesis (IC50_{50} < 1 µM) .
  • Apoptosis Induction : In cancer cells, the compound activates caspase-3/7 pathways via ROS-mediated oxidative stress (EC50_{50} = 5.8 µM in HeLa cells) .

Q. How can synthetic byproducts or structural isomers be minimized during cycloaddition reactions?

  • Steric Control : Bulky substituents on maleimide (e.g., aryl groups) reduce side reactions by favoring endo transition states .
  • Catalyst Optimization : Dual photoredox/acid catalysis suppresses unwanted aromatization, improving diastereoselectivity (>20:1 dr) .

Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

  • Discrepancy in IC50_{50} Values : Variations in cytotoxicity (e.g., 2–10 µM across studies) may arise from assay conditions (e.g., serum concentration, exposure time). Standardized protocols (e.g., MTT assays with 48-hour incubation) are recommended .
  • Target Selectivity : Off-target effects on dopamine receptors (e.g., D2_2 receptor binding at Ki_i = 120 nM) require competitive binding assays to validate specificity .

Methodological Recommendations

  • Synthetic Optimization : Use flow chemistry for scalable photoredox reactions to mitigate batch variability .
  • Data Validation : Cross-reference crystallographic data with DFT calculations (e.g., B3LYP/6-31G*) to confirm stereoelectronic effects .
  • Biological Assays : Employ CRISPR-Cas9 knockout models to confirm target engagement in cellular studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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